2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzodiazole class Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including acting as catalysts in the synthesis of amides and mediating crystal growth in certain materials
Biochemical Pathways
Imidazole derivatives are involved in various biochemical processes, including the synthesis of amides
Result of Action
Imidazole derivatives are known to have various effects, including mediating crystal growth and acting as catalysts in the synthesis of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Propyl Chain: The 3-(3-methylphenoxy)propyl group can be introduced via nucleophilic substitution reactions, where the benzodiazole core reacts with 3-(3-methylphenoxy)propyl halides in the presence of a base.
Methoxymethylation: The methoxymethyl group can be added through the reaction of the intermediate with methoxymethyl chloride in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenoxy)propionic acid
- 3-Methoxy-2-(methoxymethyl)propanoic acid
- (3-methylphenoxy)acetic acid
Uniqueness
2-(methoxymethyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzodiazole core, combined with the methoxymethyl and 3-(3-methylphenoxy)propyl groups, provides a distinct profile that can be leveraged for targeted applications in research and industry.
Properties
IUPAC Name |
2-(methoxymethyl)-1-[3-(3-methylphenoxy)propyl]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-15-7-5-8-16(13-15)23-12-6-11-21-18-10-4-3-9-17(18)20-19(21)14-22-2;/h3-5,7-10,13H,6,11-12,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIWVZRXDJXXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2COC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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